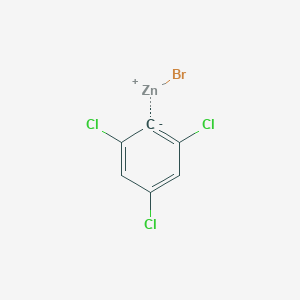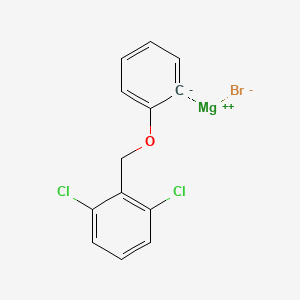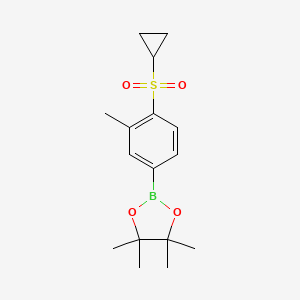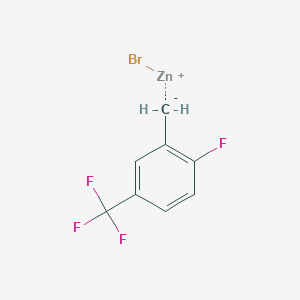![molecular formula C12H15BrOZn B14883721 2-[(cis-2-Pentenyloxy)methyl]phenylZinc bromide](/img/structure/B14883721.png)
2-[(cis-2-Pentenyloxy)methyl]phenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(cis-2-pentenyloxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in organic synthesis. It is a reagent that facilitates the formation of carbon-carbon bonds, making it valuable in the field of synthetic chemistry. The compound is characterized by its molecular formula C12H15BrOZn and a molecular weight of 320.5439 .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 2-[(cis-2-pentenyloxy)methyl]phenylzinc bromide typically involves the reaction of a phenyl halide with a zinc reagent in the presence of a cis-2-pentenyloxy group. The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the organozinc compound. Tetrahydrofuran (THF) is commonly used as the solvent due to its ability to stabilize the organozinc species.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then diluted to a 0.25 M concentration in THF for commercial use .
化学反応の分析
Types of Reactions
2-[(cis-2-pentenyloxy)methyl]phenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom acts as a nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Often used in coupling reactions to facilitate the transfer of the organic group from zinc to another organic molecule.
Anhydrous Conditions: Essential to prevent the decomposition of the organozinc compound.
Mild Temperatures: Typically, reactions are carried out at room temperature to slightly elevated temperatures to maintain the stability of the compound.
Major Products
The major products formed from reactions involving this compound are typically complex organic molecules with new carbon-carbon bonds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
科学的研究の応用
2-[(cis-2-pentenyloxy)methyl]phenylzinc bromide is used extensively in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including natural products and polymers.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science
作用機序
The mechanism of action of 2-[(cis-2-pentenyloxy)methyl]phenylzinc bromide involves the transfer of the organic group from zinc to another molecule. This process is facilitated by the formation of a transient organozinc intermediate, which then undergoes transmetalation with a palladium catalyst. The palladium catalyst mediates the coupling of the organic groups, resulting in the formation of a new carbon-carbon bond .
類似化合物との比較
Similar Compounds
Phenylzinc Bromide: Lacks the cis-2-pentenyloxy group, making it less versatile in certain synthetic applications.
Methylzinc Bromide: Used for similar purposes but with different reactivity due to the presence of a methyl group instead of a phenyl group.
Ethylzinc Bromide: Another similar compound with different reactivity and applications.
Uniqueness
2-[(cis-2-pentenyloxy)methyl]phenylzinc bromide is unique due to the presence of the cis-2-pentenyloxy group, which imparts specific reactivity and selectivity in organic synthesis. This makes it particularly valuable for the synthesis of complex molecules where regioselectivity and stereoselectivity are crucial .
特性
分子式 |
C12H15BrOZn |
|---|---|
分子量 |
320.5 g/mol |
IUPAC名 |
bromozinc(1+);[(Z)-pent-2-enoxy]methylbenzene |
InChI |
InChI=1S/C12H15O.BrH.Zn/c1-2-3-7-10-13-11-12-8-5-4-6-9-12;;/h3-8H,2,10-11H2,1H3;1H;/q-1;;+2/p-1/b7-3-;; |
InChIキー |
PPGYMYICRAENCH-NAMRTZQUSA-M |
異性体SMILES |
CC/C=C\COCC1=CC=CC=[C-]1.[Zn+]Br |
正規SMILES |
CCC=CCOCC1=CC=CC=[C-]1.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Ethylamino)-6,8-dimethyl-6,8-diazaspiro[3.5]nonan-7-one](/img/structure/B14883640.png)

![7-Phenyl-5,8-diazaspiro[3.5]nonane-6,9-dione](/img/structure/B14883646.png)
![Rel-(1R,6S)-9-benzyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B14883649.png)
![(5Z)-1-(4-ethoxyphenyl)-5-[(5-iodofuran-2-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14883651.png)



![2-(((3AR,4S,6R,6aS)-6-(6-(((1S,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-2-(propylthio)-9H-purin-9-yl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B14883679.png)



![2-[(2',3'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14883708.png)

